molecular formula C8H7FO2S B1290521 1-(Ethenesulfonyl)-4-fluorobenzene CAS No. 28122-14-7

1-(Ethenesulfonyl)-4-fluorobenzene

Cat. No.: B1290521
CAS No.: 28122-14-7
M. Wt: 186.21 g/mol
InChI Key: YJOADGKOUSZGCQ-UHFFFAOYSA-N
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Description

1-(Ethenesulfonyl)-4-fluorobenzene is an organic compound characterized by the presence of an ethenesulfonyl group and a fluorine atom attached to a benzene ring

Mechanism of Action

This is particularly relevant for compounds used as drugs or catalysts. It involves understanding how the compound interacts at a molecular level to produce its effects .

Safety and Hazards

This involves understanding the risks associated with handling the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethenesulfonyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with ethylene in the presence of a base, such as triethylamine, under controlled temperature conditions. The reaction typically proceeds as follows: [ \text{4-Fluorobenzenesulfonyl chloride} + \text{Ethylene} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethenesulfonyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The ethenesulfonyl group can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-sulfur bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products: The major products formed from these reactions include substituted benzene derivatives, sulfonylated compounds, and various fluorinated organic molecules.

Scientific Research Applications

1-(Ethenesulfonyl)-4-fluorobenzene has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Chemical Biology: The compound is used in the development of bioactive molecules and probes for studying biological systems.

    Materials Science: It is employed in the design and fabrication of advanced materials with unique properties, such as high thermal stability and chemical resistance.

    Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

  • 1-(Ethenesulfonyl)-4-chlorobenzene
  • 1-(Ethenesulfonyl)-4-bromobenzene
  • 1-(Ethenesulfonyl)-4-iodobenzene

Comparison: 1-(Ethenesulfonyl)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo counterparts. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules, making it particularly useful in applications requiring high precision and selectivity.

Properties

IUPAC Name

1-ethenylsulfonyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOADGKOUSZGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634419
Record name 1-(Ethenesulfonyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28122-14-7
Record name 1-(Ethenesulfonyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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